N-(4-chlorophenyl)ethanesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVLNLXLOPCQCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354263 | |
| Record name | N-(4-chlorophenyl)ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60901-27-1 | |
| Record name | N-(4-chlorophenyl)ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways for Sulfonamides
The synthesis of sulfonamides is a cornerstone of medicinal and organic chemistry, with several robust pathways developed over decades of research. These methods provide access to a vast array of sulfonamide-containing molecules.
Amidation Reactions with Sulfonyl Chlorides
The most traditional and widely employed method for constructing the sulfonamide linkage is the reaction between a sulfonyl chloride and a primary or secondary amine. This nucleophilic substitution reaction is a reliable and high-yielding approach to both aryl and alkyl sulfonamides. The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. Typically, a base, such as pyridine (B92270) or triethylamine, is added to the reaction mixture to neutralize the HCl byproduct.
The versatility of this method is demonstrated in the synthesis of a wide range of sulfonamide structures. For instance, the reaction of various anilines with sulfonyl chlorides is a standard procedure, and the kinetics of such reactions have been studied to understand solvent and substituent effects.
Advanced Synthetic Strategies for Sulfonamide Scaffolds
While the sulfonyl chloride-amine coupling remains prevalent, a number of advanced synthetic strategies have emerged to overcome some of its limitations, such as the need for pre-functionalized, and sometimes unstable, sulfonyl chloride precursors. These modern techniques offer alternative and often milder conditions for sulfonamide synthesis.
Recent developments include:
Transition-Metal-Catalyzed Reactions: Methods like the Chan-Lam C-N coupling provide pathways to N-arylsulfonamides from aryl boronic acids.
Electrochemical Synthesis: An environmentally benign electrochemical method enables the oxidative coupling of readily available thiols and amines, generating the sulfonamide bond directly with hydrogen as the only byproduct. For example, the electrochemical oxidation of 4-chloroaniline (B138754) in the presence of arylsulfinic acids can yield N-phenylbenzenesulfonamide derivatives nih.govrsc.org.
One-Pot Syntheses: Innovative one-pot procedures have been developed that start from unactivated carboxylic acids and amines. These methods often involve an initial decarboxylative halosulfonylation to generate a sulfonyl chloride in situ, which then reacts with the amine in the same vessel.
Synthesis of N-(4-chlorophenyl)ethanesulfonamide and its Core Structure Analogs
The synthesis of the title compound, this compound, is achieved through the archetypal amidation reaction. The process involves the reaction of ethanesulfonyl chloride with 4-chloroaniline. A base is typically employed to scavenge the hydrogen chloride that is formed during the reaction.
General Reaction Scheme: Ethanesulfonyl Chloride + 4-Chloroaniline → this compound + HCl
The synthesis of analogs often involves modifying either the sulfonyl chloride or the aniline (B41778) component. For example, a series of novel (E)-N-aryl-2-arylethenesulfonamides were synthesized by condensing various anilines with the appropriate sulfonyl chlorides nih.govnih.gov. Similarly, various 4-chloro-phenyl-sulphonyl compounds can be prepared from chlorobenzene (B131634) through chlorosulfonation followed by reaction with an appropriate amine or other nucleophile google.com.
Below is a table summarizing the synthesis of some core structure analogs.
| Compound Name | Reactant 1 | Reactant 2 | Synthetic Method |
| This compound | Ethanesulfonyl chloride | 4-Chloroaniline | Amidation |
| 4-Chlorobenzenesulfonamide | 4-Chlorobenzenesulfonyl chloride | Ammonia (B1221849) | Ammonolysis google.com |
| N-(4-chlorophenyl)benzenesulfonamide | Benzenesulfonyl chloride | 4-Chloroaniline | Amidation / Electrochemical nih.govrsc.org |
| (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide | (E)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonyl chloride | 4-Methoxy-m-phenylenediamine | Amidation nih.govnih.gov |
Design and Synthesis of this compound Derivatives
Building upon the core this compound scaffold, the design and synthesis of derivatives are driven by the need to explore structure-activity relationships and develop compounds with tailored properties.
Chemical Library Generation
The systematic exploration of chemical space around a core scaffold is often achieved through the generation of chemical libraries. This involves combinatorial synthesis, where a set of diverse building blocks (e.g., various sulfonyl chlorides and anilines) are systematically reacted to produce a large collection of related compounds.
Flow chemistry platforms have emerged as powerful tools for the rapid generation of such libraries. By automating the process of reaction, purification, and analysis, these systems can significantly shorten the time required to synthesize hundreds or thousands of derivatives. This high-throughput approach allows for the efficient exploration of how different substituents on either the phenyl ring or the ethanesulfonyl group affect the molecule's properties.
Multi-Target Ligand Design Approaches
Modern drug design often seeks to create single molecules that can interact with multiple biological targets, a concept known as polypharmacology. Designing such multi-target ligands requires sophisticated computational and synthetic strategies. Generative deep learning models, specifically chemical language models (CLMs), represent a cutting-edge approach. These models can be trained on sets of known ligands for different targets and then generate novel molecular structures that are predicted to have dual activity. This de novo design approach can fuse the necessary pharmacophoric features for multiple targets into a single, synthetically accessible molecule. For a scaffold like this compound, these computational methods could be used to design derivatives that not only retain the core structure but also incorporate functionalities aimed at a second, distinct biological target.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural details of N-(4-chlorophenyl)ethanesulfonamide. While specific experimental spectra for this exact compound are not widely published, its expected spectroscopic features can be reliably predicted based on its known functional groups: an ethanesulfonyl group, a secondary amine (sulfonamide), and a 4-chlorophenyl ring.
NMR spectroscopy provides information on the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The ethanesulfonyl group would present as a classic ethyl system: a triplet corresponding to the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, arising from coupling to each other. The 4-chlorophenyl ring features a symmetrical substitution pattern, which would produce an AA'BB' system, often appearing as two distinct doublets in the aromatic region of the spectrum. A broad singlet, corresponding to the acidic sulfonamide proton (N-H), is also anticipated; its chemical shift can be variable and it may be exchangeable with deuterium (B1214612) oxide (D₂O).
¹³C-NMR Spectroscopy: The carbon NMR spectrum is predicted to show six unique carbon signals. The ethyl group would be represented by two signals in the aliphatic region. Due to the symmetry of the 4-chlorophenyl group, four signals are expected in the aromatic region: two for the protonated carbons and two for the quaternary carbons (one bonded to the nitrogen and one to the chlorine atom).
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹H-NMR) |
|---|---|---|---|
| ¹H | -CH₃ (ethyl) | ~1.2 - 1.4 | Triplet (t) |
| ¹H | -CH₂- (ethyl) | ~3.0 - 3.2 | Quartet (q) |
| ¹H | Aromatic C-H (ortho to -NH) | ~7.1 - 7.3 | Doublet (d) |
| ¹H | Aromatic C-H (ortho to -Cl) | ~7.2 - 7.4 | Doublet (d) |
| ¹H | N-H (sulfonamide) | Variable (broad) | Singlet (s) |
| ¹³C | -CH₃ (ethyl) | ~10 - 15 | - |
| ¹³C | -CH₂- (ethyl) | ~45 - 50 | - |
| ¹³C | Aromatic C-H | ~120 - 130 | - |
| ¹³C | Aromatic C-Cl | ~130 - 135 | - |
| ¹³C | Aromatic C-N | ~135 - 140 | - |
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups within the molecule. Key absorption bands are expected for the N-H bond (a sharp peak around 3200-3300 cm⁻¹), the S=O bonds of the sulfonamide group (strong, distinct asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively), and C-S stretching. Aromatic C-H and C=C stretching vibrations would also be visible in their characteristic regions.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would correspond to the molecular weight of the molecule (C₈H₁₀ClNO₂S, 219.69 g/mol ). Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the C-S bond, which would lead to characteristic fragment ions corresponding to the chlorophenylamino radical cation and the ethanesulfonyl cation.
X-ray Crystallography and Crystal Structure Analysis
The crystal packing of sulfonamides is heavily influenced by a network of non-covalent interactions.
Pi-Pi Stacking: The presence of the 4-chlorophenyl ring facilitates π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich aromatic rings stack in an offset or parallel-displaced manner, are a common feature in the crystal structures of aromatic sulfonamides and contribute to the cohesion of the crystal lattice.
The N-(4-chlorophenyl) or para-isomer of the analogue adopts a triclinic crystal system, which is stabilized by N—H⋯O and C—H⋯O hydrogen bonds, as well as π–π stacking interactions. In contrast, the ortho-isomer crystallizes in an orthorhombic system, and the meta-isomer in a monoclinic system, with the latter also featuring C—H⋯Cl interactions. This demonstrates that a subtle change in the substituent position can fundamentally alter the preferred intermolecular interactions, leading to entirely different crystalline forms.
Table 2: Effect of Positional Isomerism on the Crystallization of N-Chlorophenyl-2-phthalimidoethanesulfonamide Analogues nsf.gov
| Isomer | Crystal System | Space Group | Key Intermolecular Interactions |
|---|---|---|---|
| N-(2-chlorophenyl)- (ortho) | Orthorhombic | P2₁2₁2₁ | N—H⋯O, C—H⋯O |
| N-(3-chlorophenyl)- (meta) | Monoclinic | P2₁/c | N—H⋯O, C—H⋯O, C—H⋯Cl |
| N-(4-chlorophenyl)- (para) | Triclinic | Pī | N—H⋯O, C—H⋯O, π–π stacking |
This principle highlights how isomerism is a critical factor in determining the solid-state properties of substituted sulfonamides like this compound.
Biological Activity Profiles and Mechanistic Investigations
Enzyme Inhibition Studies
The therapeutic potential of N-(4-chlorophenyl)ethanesulfonamide derivatives is primarily attributed to their ability to inhibit specific enzymes involved in various pathological processes. The core structure serves as a versatile scaffold for the development of potent and, in some cases, highly selective enzyme inhibitors.
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for processes like pH regulation and CO2 transport. nih.govtaylorandfrancis.com Derivatives of this compound have been investigated as inhibitors of several human CA (hCA) isoforms, particularly those associated with cancer, such as hCA IX and hCA XII. nih.govmdpi.com These isoforms are often overexpressed in hypoxic tumors and contribute to the adaptation of cancer cells to their microenvironment. mdpi.com
Research has shown that incorporating various moieties, such as pyrazole- and pyridazinecarboxamides, into the benzenesulfonamide (B165840) structure can lead to potent and selective inhibitors. For instance, a series of N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides showed inhibitory activity against hCA IX and hCA XII, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov Similarly, N-((4-sulfamoylphenyl)carbamothioyl) amides have demonstrated strong inhibition against cytosolic isoforms hCA I, hCA II, and hCA VII, with some compounds showing significantly better activity than the standard drug Acetazolamide. mdpi.com
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides | hCA IX | Moderate to Weak | nih.gov |
| N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides | hCA XII | 61.3–432.8 nM | nih.gov |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3–87.6 nM | mdpi.com |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA II | 5.3–384.3 nM | mdpi.com |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | 1.1–13.5 nM | mdpi.com |
| 4-(((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)amino)pyridine-3-sulfonamide | hCA IX | 137 nM | mdpi.com |
| 4-(((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)amino)pyridine-3-sulfonamide | hCA XII | 91 nM | mdpi.com |
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. researchgate.net It is a key virulence factor for bacteria like Helicobacter pylori, allowing them to survive in the acidic environment of the stomach, which can lead to various gastrointestinal diseases. researchgate.netnih.gov Compounds containing a urea or thiourea (B124793) fragment are often explored as urease inhibitors. nih.gov For example, 1-(4-chlorophenyl)-3-palmitoylthiourea has been identified as a potent inhibitor of jack bean urease. nih.gov The inhibitory mechanism often involves the complexation of the nickel ions in the enzyme's active site. nih.gov While direct studies on this compound are limited in this context, the broader class of sulfonamides and related structures continues to be a source of potential urease inhibitors. researchgate.netjohnshopkins.edu
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of prostanoids, which are mediators of inflammation and pain. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov The sulfonamide moiety is a well-known pharmacophore in selective COX-2 inhibitors. A notable example is N-[2-(cyclohexyloxy)-4-nitrophenyl]-methanesulfonamide (NS-398), a sulfonamide derivative that specifically inhibits COX-2 with an IC₅₀ of 30 nM, while not affecting COX-1 activity at concentrations exceeding 100 μM. nih.govnih.gov Studies have shown that selective COX-2 inhibition can suppress proliferation and invasiveness in cancer models. nih.gov
| Compound | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| N-[2-(cyclohexyloxy)-4-nitrophenyl]-methanesulfonamide (NS-398) | COX-2 | 30 nM | nih.gov |
Butyrylcholinesterase (BChE) is an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine. mdpi.com In later stages of Alzheimer's disease, BChE activity increases, making it a therapeutic target. nih.gov A series of 4-phthalimidobenzenesulfonamide derivatives, including 4-(1,3-Dioxoisoindolin-2-yl)-N-(4-chlorophenyl)benzenesulfonamide, were synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE) and BChE. nih.gov The results indicated that these compounds generally showed moderate to weak inhibition against BChE, with some derivatives exhibiting higher selectivity for AChE. nih.gov For instance, the compound bearing an isopropyl substituent at the ortho position of the N-phenyl ring displayed the highest inhibitory activity against BChE within its series. nih.gov
| Compound Class | Target Enzyme | Inhibitory Activity | Reference |
|---|---|---|---|
| 4-phthalimidobenzenesulfonamide derivatives | BChE | Moderate to weak inhibition | nih.gov |
Tubulin is a protein that polymerizes to form microtubules, a key component of the cytoskeleton essential for cell division and structure. mdpi.comnih.gov Inhibiting tubulin polymerization is an effective strategy in cancer chemotherapy. mdpi.comnih.gov The sulfonamide moiety has been incorporated into various molecular hybrids designed to inhibit tubulin polymerization. mdpi.com These compounds often bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. researchgate.netnih.gov For example, hybrids combining 1,2,3-triazole, sulfonamide, and piperazine (B1678402) moieties have been evaluated for their cytotoxic potential against cancer cell lines. mdpi.com
The versatile this compound scaffold has been utilized to develop inhibitors for a range of other significant enzyme targets.
DNA Gyrase B: Bacterial DNA gyrase is an essential enzyme involved in DNA replication and is a validated antibacterial target. nih.gov It consists of GyrA and GyrB subunits. nih.gov While many inhibitors target the catalytic site on GyrA, others are designed to be ATP-competitive inhibitors targeting the GyrB subunit. nih.govscilit.com Research into hybrid molecules that can interact with both subunits is an active area of investigation to combat antimicrobial resistance. nih.gov
BRAF V600E: The BRAF V600E mutation is a driver in many melanomas, and inhibitors targeting this kinase have become standard treatments. nih.gov However, resistance often develops. drexel.edu Research has explored strategies to overcome this resistance, including the use of paradox-breaking RAF inhibitors and combination therapies. drexel.edunih.govmdpi.com
COVID-19 Main Protease (Mpro): The main protease (Mpro or 3CLpro) of SARS-CoV-2 is essential for the viral life cycle, making it a prime target for antiviral drugs. nih.govnih.govmdpi.com Numerous compounds, including repurposed drugs and newly designed molecules, have been investigated for their ability to inhibit Mpro, either through covalent or non-covalent binding to the active site. nih.govbiorxiv.orgresearchgate.net
Bromodomain and Extraterminal (BET) Proteins: BET proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and play a critical role in regulating gene transcription. nih.govnih.gov BRD4, a member of this family, is a target for inflammatory diseases and cancer. nih.govfrontiersin.org Inhibition of BET proteins can suppress molecular pathways related to neuroinflammation and restore redox balance. mdpi.comresearchgate.net
Antimicrobial Activities
Antibacterial Efficacy
Antifungal Efficacy
There is no specific data found regarding the antifungal efficacy of this compound against fungal pathogens such as Candida albicans or Aspergillus niger. While some sulfonamide derivatives have been explored for their antifungal properties, this is not the primary therapeutic application for this class of compounds researchgate.net. Research into novel antifungal agents has explored various chemical scaffolds, but specific evaluation of this compound in this context has not been reported in the available literature. For example, a study on 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone showed it reduced the pathogenicity of Candida albicans nih.gov.
Mechanisms of Antimicrobial Action (e.g., Folic Acid Synthesis Inhibition, Target Modification in Resistance)
The principal mechanism of antimicrobial action for sulfonamides is the inhibition of folic acid synthesis in bacteria and some other microorganisms. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor in the biosynthesis of dihydrofolic acid, which is catalyzed by the enzyme dihydropteroate (B1496061) synthase (DHPS). By competitively inhibiting DHPS, sulfonamides block the synthesis of folic acid, which is essential for the production of nucleotides and certain amino acids, thereby halting bacterial growth and replication.
Resistance to sulfonamides can develop through several mechanisms. One common mechanism is the alteration of the target enzyme, dihydropteroate synthase, which reduces the binding affinity of the sulfonamide drug. Another mechanism involves the increased production of PABA by the microorganism, which can outcompete the sulfonamide inhibitor.
Antiviral Activities (e.g., SARS-CoV-2)
No studies have been identified that evaluate the antiviral activity of this compound, including against SARS-CoV-2. The search for effective antiviral agents against SARS-CoV-2 has led to the investigation of a vast number of chemical compounds biorxiv.orgmdpi.comintrepidalliance.orgmdpi.com. The main protease (Mpro) of SARS-CoV-2 is a key target for the development of antiviral drugs nih.govnih.govmdpi.comresearchgate.net. While various sulfonamide-containing compounds have been synthesized and evaluated as potential inhibitors of viral proteases, there is no specific information available regarding the interaction of this compound with SARS-CoV-2 or its components. A study on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides did report some anti-tobacco mosaic virus activity, but this is not indicative of its potential against human viruses like SARS-CoV-2 nih.govresearchgate.net.
Anticancer Activities
Cytotoxicity against Cancer Cell Lines (e.g., MG-U87, DU145, K562, HCT116, HT-29)
There is a lack of specific published data on the cytotoxic effects of this compound against the human cancer cell lines MG-U87 (glioblastoma), DU145 (prostate cancer), K562 (chronic myelogenous leukemia), HCT116 (colon cancer), and HT-29 (colon cancer).
While numerous studies have investigated the cytotoxic properties of various compounds against these cell lines, this compound has not been a specific subject of these investigations. For instance, various novel compounds have been tested for their effects on K562 leukemia cells nih.govresearchgate.netnih.govbiomedpress.org, HCT116 colon cancer cells nih.govnih.govekb.egmdpi.comresearchgate.net, and HT-29 colon cancer cells nih.gov. Similarly, the cytotoxicity of different agents has been evaluated in DU145 prostate cancer cells researchgate.netmdpi.comnih.gov and MG-U87 glioblastoma cells. However, none of these studies provide data directly applicable to this compound. Some sulfonamide derivatives have shown cytotoxic effects on different cancer cell lines, but these findings cannot be directly extrapolated to the specific compound nih.gov.
Below is a template for a data table that would be used to present such cytotoxicity data if it were available.
| Cell Line | Cancer Type | IC50 (µM) |
| MG-U87 | Glioblastoma | Data not available |
| DU145 | Prostate Cancer | Data not available |
| K562 | Chronic Myelogenous Leukemia | Data not available |
| HCT116 | Colon Cancer | Data not available |
| HT-29 | Colon Cancer | Data not available |
Cellular Mechanisms of Action
Current research has begun to elucidate the specific cellular pathways through which this compound and related sulfonamide compounds exert their effects. While comprehensive studies on this compound are ongoing, research into structurally similar sulfonamides provides a framework for its potential mechanisms.
Cell Cycle Perturbation, Microtubule Disruption, and Mitotic Spindle Formation: Investigations into novel antitumor sulfonamides have demonstrated the capacity of this class of compounds to interfere with cell cycle progression. Certain sulfonamide derivatives have been found to block the cell cycle in the G1 phase, preventing the transition to the S phase and thereby inhibiting cell proliferation. This is a distinct mechanism from other anticancer agents that might target the M phase.
Furthermore, some sulfonamides act as microtubule destabilizing agents. They can disrupt the microtubule network within cells, which is crucial for maintaining cell structure and for the formation of the mitotic spindle during cell division. This disruption can lead to mitotic arrest, where the cell is unable to proceed through mitosis, and can ultimately trigger apoptotic cell death. The interference with microtubule dynamics and chromatin organization can also lead to mitotic catastrophe, a mode of cell death characterized by the accumulation of multiple micronuclei.
NF-κB Pathway Modulation: The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some sulfonamide-containing compounds have been shown to modulate the NF-κB pathway. For instance, the isothiocyanate sulforaphane, which also contains a sulfur moiety, has been identified as an inhibitor of NF-κB activation. It is suggested that such compounds may interact with thiol groups in the NF-κB protein complex, thereby impairing its ability to bind to DNA and activate the transcription of pro-inflammatory genes. This modulation of the NF-κB pathway represents a significant mechanism for the anti-inflammatory effects observed with some sulfonamides.
Anti-inflammatory and Analgesic Properties
The therapeutic potential of this compound and related compounds extends to the management of inflammation and pain.
Anti-inflammatory Properties: Several studies have highlighted the anti-inflammatory potential of compounds containing a 4-chlorophenyl group. For example, a pyrrole (B145914) derivative incorporating a 4-chlorophenyl substituent, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has demonstrated potent anti-inflammatory activity in animal models of inflammation. This activity is associated with a significant reduction in paw edema and a decrease in the systemic levels of the pro-inflammatory cytokine TNF-α. The presence of the 4-chlorophenyl moiety is thought to enhance the lipophilicity and membrane permeability of the compound, contributing to its biological activity.
Analgesic Properties: The analgesic effects of sulfonamide derivatives have also been investigated. A study on 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene (B151609) Sulfonamide (4-FBS) revealed significant antinociceptive and antiallodynic effects in a mouse model of pain. The analgesic action of this compound appears to involve both the serotonergic and opioidergic pathways. Furthermore, a novel class of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide (B32628) analgesics has been developed, showing promise as effective painkillers with potentially fewer side effects than existing medications.
Antiparasitic Activities
The search for new and effective treatments for parasitic diseases has led to the investigation of various chemical scaffolds, including those related to this compound.
Antimalarial Studies
Research into new antimalarial agents has identified several classes of compounds with promising activity. While direct studies on this compound are limited, related structures have shown potential. For instance, phenylsulfonyl piperazine derivatives have been identified as inhibitors of erythrocyte invasion by Plasmodium falciparum. Additionally, N-acyl derivatives of 2-amino-4-chlorophenyl phenyl sulfide (B99878) have been found to be active against Plasmodium falciparum. These findings suggest that the chlorophenyl and sulfonamide moieties can be part of a pharmacophore for antimalarial activity.
Antileishmanial Studies
In the context of leishmaniasis, compounds containing a 4-chlorophenyl group have demonstrated activity. Quaternized analogues of 2-chlorophenyl phenyl sulfides have shown strong in vitro activity against Leishmania donovani. This indicates that the presence of a chlorophenyl group can contribute to the antileishmanial properties of a molecule.
Antitrypanosomal Studies
The fight against trypanosomiasis has also benefited from the exploration of novel chemical entities. Quaternized analogues of 2-chlorophenyl phenyl sulfides have exhibited potent in vitro antitrypanosomal activity against Trypanosoma brucei rhodesiense and Trypanosoma cruzi. Furthermore, 4-chlorophenylthioacetone-derived thiosemicarbazones have been identified as potent antitrypanosomal drug candidates that can reduce parasite replication and induce parasite death.
Antioxidant Activities
While extensive research on the antioxidant properties of this compound is not yet available in peer-reviewed literature, the compound is listed by some chemical suppliers in the category of food antioxidants. This suggests a potential, albeit unconfirmed, role in mitigating oxidative stress. The antioxidant activity of organosulfur compounds, such as sulforaphane, is well-documented. These compounds can induce the expression of cytoprotective enzymes that defend against oxidative damage. The presence of a sulfur atom in this compound provides a chemical basis for potential antioxidant activity, though this requires experimental validation.
Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes. mdpi.comnih.govresearchgate.net The sulfonamide functional group, a key feature of this compound, is found in a variety of compounds that have been identified as Nrf2 activators. mdpi.combenthamdirect.com
Several sulfonamide derivatives have been shown to modulate the Nrf2 pathway by inhibiting the Kelch-like ECH-associated protein 1 (Keap1), which is a negative regulator of Nrf2. mdpi.comnih.gov This inhibition allows Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes. For instance, certain caffeic acid sulfonamide derivatives enhance the mRNA expression of Nrf2 and its target genes. mdpi.com Additionally, naphthalene (B1677914) sulfonamide derivatives have been identified as notable Nrf2 activators by disrupting the Keap1-Nrf2 protein-protein interaction. mdpi.com Vinyl sulfonamides also act as inhibitors of this interaction. mdpi.com
Unclarified Antioxidant Mechanisms
The antioxidant properties of sulfonamides are an area of growing interest, although the precise mechanisms of action are not always fully elucidated. researchgate.netbenthamdirect.com The antioxidant activity of this class of compounds can be multifaceted, involving direct radical scavenging, metal chelation, or indirect effects through the activation of endogenous antioxidant systems like the Nrf2 pathway. researchgate.netnih.gov
Various in vitro assays are commonly used to evaluate the antioxidant potential of chemical compounds, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the hydrogen peroxide scavenging assay. nih.gov For example, studies on 2-thiouracil-5-sulfonamide derivatives have demonstrated their capacity to scavenge DPPH radicals and hydrogen peroxide, indicating direct antioxidant activity. nih.gov Similarly, sulfonamides derived from carvacrol (B1668589) have also exhibited antioxidant potential. nih.gov
The antioxidant mechanism of sulfonamides is not yet fully understood and is an area of active research. researchgate.netbenthamdirect.com It is plausible that this compound could exhibit antioxidant properties through various mechanisms. However, without direct experimental evidence from studies on this specific compound, its antioxidant profile and the underlying mechanisms remain speculative.
Anticonvulsant Activities
A number of compounds containing the chlorophenyl moiety have been investigated for their anticonvulsant properties. For instance, several N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters have shown protective effects in animal models of seizures, such as the maximal electroshock (MES) and 6 Hz seizure tests. nih.gov Furthermore, certain 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have demonstrated potent anticonvulsant activity. mdpi.com
Receptor Binding and Modulation (e.g., G Protein-Coupled Receptors, Dopamine (B1211576) Receptors, Serotonin (B10506) Receptor Subtypes)
The interaction of small molecules with G protein-coupled receptors (GPCRs), including dopamine and serotonin receptors, is a cornerstone of neuropharmacology. The 4-chlorophenyl group is a common substituent in ligands targeting these receptors.
Dopamine Receptors: Several compounds containing a 4-chlorophenyl moiety have been shown to bind to dopamine receptors. For example, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide is a potent and selective dopamine D4 receptor ligand. drugbank.com Another compound, 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP), a metabolite of haloperidol, also binds to dopamine D1 and D2 receptors, although with lower affinity than its parent compound. nih.gov Additionally, chlorophenylpiperazine (B10847632) analogues have been identified as high-affinity ligands for the dopamine transporter. nih.gov Sulpiride, which can contain a chlorophenyl group in some of its derivatives, is known to be a potent inhibitor of dopamine receptors in the central nervous system. nih.gov
Serotonin Receptor Subtypes: The chlorophenyl group is also prevalent in ligands for serotonin receptors. For instance, m-chlorophenylpiperazine (mCPP) is a serotonin agonist that binds to serotonin transporter sites. nih.gov The compound p-chlorophenylalanine (PCPA) is an inhibitor of serotonin synthesis, demonstrating the impact of this chemical group on the serotonergic system. nih.gov
Given the prevalence of the 4-chlorophenyl motif in ligands for both dopamine and serotonin receptors, it is conceivable that this compound could exhibit affinity for these GPCRs. However, the nature and extent of this binding, and whether it would act as an agonist, antagonist, or modulator, can only be determined through specific radioligand binding assays and functional studies.
Below is a table summarizing the biological activities of compounds structurally related to this compound, as specific data for the compound itself is not available in the reviewed literature.
| Biological Activity | Related Compound Class/Example | Observed Effect |
| Nrf2 Pathway Activation | Sulfonamide derivatives | Activation of the Nrf2 pathway, inhibition of Keap1-Nrf2 interaction. mdpi.com |
| Antioxidant Mechanisms | 2-Thiouracil-5-sulfonamides | Radical scavenging activity. nih.gov |
| Anticonvulsant Activities | N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters | Protection against MES- and 6 Hz-induced seizures. nih.gov |
| Dopamine Receptor Binding | N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Potent and selective dopamine D4 receptor ligand. drugbank.com |
| Serotonin Receptor Binding | m-chlorophenylpiperazine (mCPP) | Binds to serotonin transporter sites. nih.gov |
Structure Activity Relationship Sar and Drug Design Principles
General SAR Principles within the Sulfonamide Class
The biological activity of sulfonamide-based compounds is governed by a set of well-established structural requirements. The sulfanilamide (B372717) skeleton is considered the minimum structural feature necessary for antibacterial activity. pharmacy180.comscribd.comslideshare.net Key to this activity are the amino (-NH2) and sulfonyl (-SO2NH) groups on the benzene (B151609) ring, which must be present and are optimally positioned at the 1 and 4 positions, respectively. pharmacy180.comscribd.comslideshare.netyoutube.com Any deviation from this para-substitution to ortho or meta positions results in compounds that lack antibacterial activity. pharmacy180.comyoutube.com
The sulfur atom must be directly bonded to the benzene ring. pharmacy180.comslideshare.netyoutube.com Furthermore, replacement of the benzene ring with other ring systems or the introduction of additional substituents on the aromatic ring typically leads to a decrease or complete loss of activity. pharmacy180.comslideshare.netyoutube.com The N-4 amino group is essential for the compound's mechanism of action; however, it can be modified to create prodrugs that are converted in vivo to release the active free amino function. pharmacy180.comyoutube.com
Substitutions on the N-1 amide nitrogen, however, can significantly modulate the compound's potency. The introduction of heterocyclic aromatic rings at the N-1 position often yields highly potent derivatives. pharmacy180.comscribd.com In contrast, N-1 substitution with a single benzene ring can lead to compounds with considerably more toxicity. pharmacy180.com The nature of the substituent at the N-1 position influences the acidity (pKa) of the sulfonamide hydrogen. The active form of a sulfonamide is the ionized state, and maximum antibacterial activity is typically observed for compounds with pKa values between 6.6 and 7.4. pharmacy180.comslideshare.netyoutube.com
Influence of Substituent Effects on Biological Activity
The biological profile of sulfonamides is highly sensitive to the nature of substituents on the core structure. These effects can be broadly categorized by their electronic, steric, and lipophilic properties.
The electronic properties of substituents play a crucial role in the activity of sulfonamides. There is evidence that substituents that impart electron-rich characteristics to the sulfonyl (SO2) group can increase bacteriostatic activity. pharmacy180.comannualreviews.org This suggests that enhancing the electron density on the sulfonamide moiety can be beneficial for certain biological endpoints.
Conversely, the addition of electron-withdrawing groups can also enhance activity, depending on the target and mechanism. For example, supplementing sulfonamide derivatives with a potent electron-withdrawing group like a nitro group has been shown to increase their antibacterial activity. ajchem-b.comnih.gov The 4-chloro substituent on the phenyl ring of N-(4-chlorophenyl)ethanesulfonamide acts as an electron-withdrawing group, which can influence the electronic distribution of the entire molecule and its interaction with biological targets. The interplay between electron-donating and electron-withdrawing groups and their position on the sulfonamide scaffold is a key consideration in designing compounds with specific activity profiles. researchgate.net
The size, shape (steric properties), and lipophilicity (fat-solubility) of a sulfonamide derivative are critical determinants of its pharmacological profile. Lipophilicity, often expressed as the partition coefficient (log P), influences a drug's absorption, distribution, and ability to cross biological membranes. nih.gov Generally, an increase in lipid solubility correlates with an improved pharmacokinetic profile and enhanced in vitro antibacterial activity. slideshare.net
Research into anticancer sulfonamides has underscored that steric and electrostatic properties are fundamental for the interaction between the drug molecule and its receptor. nih.gov A strong correlation has been observed between the calculated lipophilicity (cLogP) and the endotoxin-neutralizing ability of certain spermine-sulfonamide analogs, supporting the hypothesis that activity involves a lipophilic or membrane attachment event. nih.gov Therefore, modifications to the this compound structure that alter its size or lipophilicity would be expected to have a significant impact on its biological activity.
Table 1: Influence of Substituent Properties on Sulfonamide Activity
| Property | Example Substituent | General Effect on Biological Activity |
|---|---|---|
| Halogenation | -Cl, -Br, -F | Can introduce new activities (e.g., antiviral, anticoagulant) and alter metabolism. nih.govresearchgate.netu-tokyo.ac.jp |
| Electron-Withdrawing | -NO2, -Cl | Can increase antibacterial activity. ajchem-b.comnih.gov |
| Electron-Donating | Heterocyclic rings (at N-1) | Can increase bacteriostatic activity. pharmacy180.comannualreviews.org |
| Lipophilicity | Long alkyl chains | Increased lipophilicity often improves pharmacokinetics and in vitro activity. slideshare.netnih.gov |
| Steric Bulk | Varies | Affects binding affinity with molecular targets. nih.gov |
Functional Group Importance in Pharmacophore Design
A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to interact with a specific biological target. For the sulfonamide class, the key pharmacophoric features are well-defined. The core pharmacophore consists of a benzene ring substituted with an amino group and a sulfonamide moiety, preferably in a 1,4- (para) arrangement. pharmacy180.comslideshare.net
Bioisosteric Replacement Strategies
Bioisosterism is a drug design strategy that involves the substitution of one atom or group of atoms in a lead compound with another that has similar physical or chemical properties, with the goal of creating a new compound with improved properties. drughunter.comresearchgate.net This strategy is widely used to enhance potency, alter selectivity, improve pharmacokinetic profiles, or reduce toxicity. nih.govspirochem.com
In the context of sulfonamides, several bioisosteric replacement strategies are relevant:
Amide and Carboxylic Acid Mimicry : The sulfonamide group is a well-known bioisostere for both amide and carboxylic acid functionalities. researchgate.netnih.govufrj.br This replacement can enhance metabolic stability compared to a standard amide bond. nih.gov
Sulfonamide Isosteres : Functional groups such as sulfoximines have been explored as potential bioisosteres for the sulfonamide group itself, offering opportunities to modulate physicochemical properties. drughunter.comresearchgate.net
Atomic and Group Replacements : Simpler replacements are also common. For example, a chlorine atom is often considered a bioisostere of a methyl group, though this switch primarily serves to alter metabolism rather than mimic size perfectly. u-tokyo.ac.jp The replacement of a hydrogen atom with fluorine or deuterium (B1214612) is a subtle modification used to block metabolic pathways at a specific position. cambridgemedchemconsulting.com
The application of these strategies allows medicinal chemists to systematically optimize a lead compound like this compound to achieve a more desirable therapeutic profile. researchgate.net
Statistical and Chemometric Approaches for SAR Analysis (e.g., Principal Component Analysis)
In the exploration of Structure-Activity Relationships (SAR), particularly for compounds like this compound and its analogs, the complexity of molecular interactions necessitates advanced analytical methods. Chemometrics, a discipline that employs statistical and mathematical techniques, is instrumental in elucidating the intricate connections between a molecule's structural features and its biological activity. Among these methods, Principal Component Analysis (PCA) stands out as a powerful tool for simplifying complex datasets and identifying key structural attributes that govern the activity of a series of compounds. nih.govresearchgate.netbohrium.com
Principal Component Analysis is a statistical procedure that transforms a set of correlated variables into a smaller set of uncorrelated variables known as principal components (PCs). In the context of SAR, the initial variables are typically various molecular descriptors calculated for a series of related compounds. These descriptors can quantify a wide range of physicochemical properties, including steric, electronic, and hydrophobic characteristics. The goal of PCA is to reduce the dimensionality of the descriptor dataset while retaining most of the original variance.
The first principal component (PC1) is a linear combination of the original descriptors that accounts for the maximum amount of variance in the data. Subsequent principal components (PC2, PC3, etc.) are orthogonal to the previous ones and capture the remaining variance in descending order. By plotting the compounds in the space defined by the first few principal components, it is often possible to visualize clusters of compounds with similar properties and to identify the descriptors that are most influential in differentiating between active and inactive molecules.
Application to Sulfonamide Analogs
To illustrate the application of PCA in the SAR analysis of sulfonamides, consider a hypothetical dataset of this compound and its analogs. For each compound, a set of molecular descriptors has been calculated. These descriptors could include, for example:
LogP: A measure of hydrophobicity.
Molecular Weight (MW): A descriptor of molecular size.
HOMO (Highest Occupied Molecular Orbital) Energy: Related to the molecule's electron-donating ability.
LUMO (Lowest Unoccupied Molecular Orbital) Energy: Related to the molecule's electron-accepting ability.
A hypothetical data table for such a series of compounds might look as follows:
| Compound | LogP | MW | DM | HOMO (eV) | LUMO (eV) | Biological Activity (IC50, µM) |
| This compound | 2.5 | 221.7 | 3.5 | -8.2 | -0.5 | 10.5 |
| Analog 1 (R=H) | 2.0 | 187.2 | 3.2 | -8.0 | -0.4 | 25.2 |
| Analog 2 (R=F) | 2.2 | 205.2 | 3.8 | -8.3 | -0.6 | 15.8 |
| Analog 3 (R=Br) | 2.8 | 266.1 | 3.4 | -8.1 | -0.5 | 8.1 |
| Analog 4 (R=CH3) | 2.7 | 201.3 | 3.3 | -7.9 | -0.3 | 18.9 |
| Analog 5 (R=NO2) | 2.1 | 232.2 | 5.1 | -8.8 | -1.2 | 5.2 |
In a PCA of this dataset, the descriptors (LogP, MW, DM, HOMO, LUMO) would be the variables. The analysis would generate principal components that are linear combinations of these descriptors. For instance, PC1 might be heavily weighted by LogP and MW, suggesting that size and hydrophobicity are the primary drivers of variance in the dataset. PC2 might be more influenced by DM, HOMO, and LUMO, indicating the importance of electronic properties.
By plotting the compounds on a scores plot (e.g., PC1 vs. PC2), their distribution can be examined. If compounds with high biological activity cluster together in a specific region of the plot, the loadings of the principal components can be analyzed to understand which combination of physicochemical properties is associated with that activity. For example, if potent compounds have high positive scores for PC1, and PC1 is dominated by LogP and MW, it would suggest that larger, more hydrophobic compounds are more active.
Detailed Research Findings
While specific PCA studies on this compound are not prevalent in the public domain, research on broader classes of sulfonamides has demonstrated the utility of chemometric approaches. nih.govarkat-usa.org For instance, in Quantitative Structure-Activity Relationship (QSAR) studies of antibacterial sulfonamides, researchers have used PCA to preprocess data and select relevant descriptors for model building. These studies often find that a combination of electronic and steric parameters is crucial for antibacterial efficacy.
A hypothetical outcome of a PCA on a series of benzenesulfonamide (B165840) derivatives might reveal the following:
Principal Component Loadings
| Descriptor | PC1 | PC2 |
| LogP | 0.45 | -0.21 |
| MW | 0.51 | -0.15 |
| DM | -0.12 | 0.65 |
| HOMO | -0.38 | -0.41 |
| LUMO | -0.29 | 0.59 |
In this hypothetical example, PC1 is positively correlated with LogP and MW, indicating it represents a "size/hydrophobicity" dimension. PC2 is positively correlated with DM and LUMO, and negatively with HOMO, suggesting it represents an "electronic/polarity" dimension. By examining the scores of each compound on these PCs, a medicinal chemist can gain insights into the design of more potent analogs. For instance, to increase activity, one might aim to synthesize new compounds with scores in the region of the PC plot that corresponds to high potency.
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Future Research Directions and Therapeutic Potential
Development of Novel N-(4-chlorophenyl)ethanesulfonamide Derivatives
The development of novel derivatives of this compound is a promising avenue for future research. Scientists are exploring the synthesis of new analogs by modifying the core structure to enhance biological activity and drug-like properties.
One area of focus is the creation of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. For instance, the synthesis of new isoxazolines bearing sulfonamides has been achieved through ultrasound-assisted one-pot, three-component reactions. nih.gov This method allows for the generation of a library of diverse compounds that can be screened for various biological activities.
Another approach involves the introduction of different substituents onto the phenyl ring or the ethanesulfonamide (B75362) portion of the molecule. A study on 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives as PARP-1 inhibitors demonstrated that substitutions on a related scaffold could significantly impact potency. acs.org For example, the addition of hydroxyl groups at specific positions on a benzylidene ring attached to the core structure led to a 30-fold improvement in inhibitory activity. acs.org These findings suggest that similar modifications to the this compound structure could yield compounds with enhanced therapeutic potential.
The synthesis of these new derivatives often involves multi-step reaction sequences. For example, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides started from 4-chlorobenzoic acid and involved six steps, including esterification, hydrazination, cyclization, and conversion to a sulfonyl chloride before reacting with amines to form the final products. nih.gov Similarly, the synthesis of (E)-N-aryl-2-arylethenesulfonamides involved the hydrolysis of a precursor to form arylsulfamoylacetic acids, followed by a Knoevenagel condensation with various aromatic aldehydes. nih.gov
Researchers are also investigating different synthetic methodologies to improve efficiency and yield. For instance, the synthesis of 2-chloro-N-(4-formylphenyl)ethanesulfonamide was achieved by reacting 4-aminobenzaldehyde (B1209532) with chloroethanesulfonyl chloride in the presence of triethylamine. acs.org
The table below summarizes some of the synthesized derivatives and their key features.
| Derivative Class | Synthetic Approach | Key Findings |
| Isoxazolines with sulfonamides | Ultrasound-assisted one-pot three-component synthesis | Efficient generation of a diverse library of compounds. nih.gov |
| 2,3-Dihydrobenzofuran-7-carboxamides | Multi-step synthesis with modifications to a related scaffold | Substitutions on an attached benzylidene ring significantly improved PARP-1 inhibitory potency. acs.org |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides | Six-step synthesis from 4-chlorobenzoic acid | Produced novel compounds with potential antiviral activity. nih.gov |
| (E)-N-aryl-2-arylethenesulfonamides | Knoevenagel condensation | Resulted in potent microtubule-targeted anticancer agents. nih.gov |
Exploration of Undiscovered Biological Targets
A significant area of future research for this compound and its derivatives lies in the identification and validation of novel biological targets. While some derivatives have been investigated for their effects on known targets like protein kinases and PARP-1, the full spectrum of their biological interactions remains largely unexplored. acs.orgdundee.ac.uk
The structural features of this compound, including the chloro-substituted phenyl ring and the sulfonamide group, suggest potential interactions with a variety of biological macromolecules. evitachem.com The ethanesulfonamide portion can influence lipophilicity and enhance interactions with biological targets. cymitquimica.com
One approach to discovering new targets is through broad-based screening of derivative libraries against a wide range of assays. For example, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were screened against 139 purified kinases, which led to the identification of AKT2/PKBβ as a target. dundee.ac.uknih.gov This highlights the potential for identifying unexpected and therapeutically relevant targets.
Computational methods, such as molecular docking and virtual screening, can also be employed to predict potential binding partners for this compound and its analogs. These in silico approaches can help prioritize compounds for experimental testing and guide the design of new derivatives with improved affinity for specific targets.
Furthermore, mechanistic studies of compounds that show interesting biological activity can reveal novel targets. For example, understanding how a particular derivative induces apoptosis or arrests the cell cycle could lead to the identification of key proteins or pathways involved in these processes. benchchem.com
The exploration of biological targets for this class of compounds is not limited to oncology. The diverse biological activities reported for related sulfonamides, including antimicrobial and anti-inflammatory properties, suggest that this compound derivatives could have applications in a variety of disease areas. nih.govresearchgate.net
Future research in this area will likely involve a combination of high-throughput screening, computational modeling, and in-depth mechanistic studies to uncover the full therapeutic potential of this versatile chemical scaffold.
Advanced Mechanistic Elucidation
A deeper understanding of the mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Future research will focus on elucidating the precise molecular interactions and downstream signaling pathways affected by these compounds.
For derivatives that have already been assigned a biological target, such as the pyrano[2,3-c]pyrazole derivatives that inhibit AKT2/PKBβ, further studies are needed to understand the exact binding mode and the structural basis for their inhibitory activity. dundee.ac.uknih.gov This could involve techniques like X-ray crystallography or cryo-electron microscopy to obtain high-resolution structures of the compound bound to its target protein.
In cases where a specific target has not yet been identified, a variety of approaches can be used to probe the mechanism of action. For example, if a compound exhibits anticancer activity, researchers can investigate its effects on the cell cycle, apoptosis, and other key cellular processes. benchchem.com Techniques such as flow cytometry, western blotting, and gene expression profiling can provide valuable insights into the cellular pathways that are modulated by the compound.
The study of structure-activity relationships (SAR) is also a critical component of mechanistic elucidation. By systematically modifying the chemical structure of a lead compound and observing the effects on its biological activity, researchers can identify the key functional groups responsible for its potency and selectivity. nih.gov For instance, a study on novel BET bromodomain inhibitors revealed that the incorporation of a pyrrolopyridone core improved potency by 9-19-fold by enabling a bidentate interaction with a critical asparagine residue. nih.gov
Advanced biophysical techniques, such as solution-state NMR, can be used to study the conformational dynamics of both the compound and its target. nih.gov This can provide insights into how the compound binds to its target and how this binding event alters the protein's function.
The table below outlines some of the advanced techniques that can be applied to elucidate the mechanisms of action of this compound derivatives.
| Technique | Application | Potential Insights |
| X-ray Crystallography / Cryo-EM | Determining the 3D structure of a compound bound to its target. | Precise binding mode, key molecular interactions, and basis for selectivity. |
| Cell-Based Assays (e.g., flow cytometry, western blotting) | Investigating the effects of a compound on cellular processes. | Identification of affected signaling pathways, understanding of cellular response (e.g., apoptosis, cell cycle arrest). |
| Gene Expression Profiling | Analyzing changes in gene expression in response to compound treatment. | Identification of downstream targets and affected biological networks. |
| Structure-Activity Relationship (SAR) Studies | Systematically modifying the compound's structure and assessing activity. | Identification of key pharmacophoric features and optimization of potency and selectivity. nih.gov |
| Solution-State NMR | Studying the conformational dynamics of the compound and its target. | Insights into binding kinetics and the allosteric effects of compound binding. nih.gov |
By employing these advanced methodologies, researchers can gain a comprehensive understanding of how this compound derivatives function at the molecular and cellular levels, which is essential for their rational design and therapeutic application.
Applications in Drug Discovery and Lead Optimization
This compound and its derivatives hold significant promise as starting points for drug discovery and lead optimization programs. cymitquimica.com The core structure represents a versatile scaffold that can be chemically modified to develop potent and selective inhibitors for a range of therapeutic targets.
The process of lead optimization involves refining the structure of a lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov For this compound, this could involve modifications to the phenyl ring, the sulfonamide linker, or the ethyl group.
For example, in the development of BET bromodomain inhibitors, extensive structure-activity relationship (SAR) studies led to the discovery of a clinical candidate, ABBV-075, which demonstrated excellent potency and favorable pharmacokinetic properties. nih.gov This highlights the potential for optimizing sulfonamide-containing compounds into viable drug candidates.
The this compound scaffold can also be incorporated into larger, more complex molecules to enhance their therapeutic potential. For instance, it has been used as a component in the design of dual endothelin receptor antagonists. acs.org
In the context of anticancer drug discovery, derivatives of this compound have shown promise as inhibitors of various cancer-related targets. The pyrano[2,3-c]pyrazole derivatives that inhibit AKT2 are a notable example, given the importance of the AKT signaling pathway in many cancers. dundee.ac.uknih.gov Further optimization of these compounds could lead to the development of novel anti-glioma therapeutics.
The application of computational tools, such as in silico ADME (absorption, distribution, metabolism, and excretion) analysis, can aid in the lead optimization process by predicting the drug-like properties of new derivatives. researchgate.net This can help to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.
The table below provides examples of how this compound and related structures have been utilized in drug discovery and lead optimization.
| Application | Example | Outcome |
| Lead compound for BET bromodomain inhibitors | Elaboration of a simple pyridone core with a sulfonamide-containing fragment. nih.gov | Discovery of ABBV-075, a potent and orally available clinical candidate. nih.gov |
| Scaffold for dual endothelin receptor antagonists | Incorporation of a sulfonamide moiety into a pyrimidine-based structure. acs.org | Development of potent dual ETA/ETB receptor antagonists. acs.org |
| Inhibitors of cancer-related kinases | Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. dundee.ac.uknih.gov | Identification of AKT2 inhibitors with anti-glioma activity. dundee.ac.uknih.gov |
| Development of microtubule-targeted anticancer agents | Synthesis of (E)-N-aryl-2-arylethenesulfonamides. nih.gov | Discovery of potent compounds with in vivo anticancer activity. nih.gov |
The continued exploration of this compound as a privileged scaffold in medicinal chemistry is expected to yield a new generation of therapeutic agents with diverse applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-chlorophenyl)ethanesulfonamide, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 4-chloroaniline with ethanesulfonyl chloride under basic conditions. Key parameters include solvent choice (e.g., dichloromethane or THF), stoichiometric control of the base (e.g., NaHCO₃ or K₂CO₃), and temperature (0–25°C). Yields can be enhanced by using anhydrous solvents and slow addition of sulfonyl chloride to prevent side reactions like over-sulfonation . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended for high-purity isolates.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm aromatic protons (δ 7.2–7.6 ppm for para-substituted chlorophenyl) and sulfonamide NH (δ ~10 ppm, broad singlet) .
- FT-IR : Validate sulfonamide S=O stretches (1330–1350 cm⁻¹ and 1150–1170 cm⁻¹) .
- HPLC-MS : Assess purity (>98%) and molecular ion peak (m/z 219.6 [M+H]⁺) .
- Melting Point : Compare with literature values (e.g., 172–174°C for crystalline forms) .
Advanced Research Questions
Q. What reaction mechanisms govern the acylation of amines using this compound derivatives?
- Methodological Answer : this compound derivatives act as acyl transfer agents via nucleophilic attack at the sulfonamide sulfur. In aqueous media, the electron-withdrawing 4-chlorophenyl group activates the sulfonamide for amine acylation. Mechanistic studies using DFT calculations suggest a tetrahedral intermediate forms during the reaction, with rate-determining steps influenced by substituent electronics . Kinetic experiments (e.g., monitoring by ¹H NMR) can quantify activation barriers for tailored reagent design.
Q. How can conflicting bioactivity data for this compound analogs be resolved?
- Methodological Answer : Contradictions in antimicrobial or anticancer activity often arise from assay variability (e.g., bacterial strain differences) or compound stability. Standardize protocols:
- Dose-Response Curves : Use ≥3 independent replicates with controls (e.g., ciprofloxacin for bacteria) .
- Solubility Testing : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .
- Metabolic Stability : Assess half-life in liver microsomes to rule out rapid degradation masking efficacy .
Q. What strategies improve the selectivity of this compound in enzyme inhibition studies?
- Methodological Answer : Modify the ethanesulfonamide backbone to enhance target binding:
- Crystallography : Resolve enzyme-co-crystal structures (e.g., carbonic anhydrase II) to identify key hydrogen bonds with sulfonamide NH and S=O groups .
- SAR Studies : Introduce substituents (e.g., methyl, nitro) at the phenyl ring to optimize steric/electronic complementarity with enzyme active sites .
- Kinetic Assays : Measure Kᵢ values under varying pH and ionic strength to refine selectivity profiles .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate the hydrolytic stability of this compound?
- Methodological Answer :
- pH-Varied Stability : Incubate the compound in buffers (pH 2–12, 37°C) and monitor degradation via HPLC at 0, 24, and 48 hours .
- Activation Energy Calculation : Use Arrhenius plots from stability data at 25°C, 37°C, and 50°C to predict shelf-life .
- Hydrolysis Product Identification : Isolate byproducts (e.g., 4-chloroaniline) via LC-MS and confirm structures with NMR .
Q. What computational tools are effective for predicting the reactivity of this compound in complex systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for sulfonamide bond cleavage or acylation reactions .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., proteins) using AMBER or GROMACS to prioritize synthetic targets .
- QSAR Models : Train algorithms on datasets of sulfonamide bioactivity to predict novel derivatives with enhanced properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
